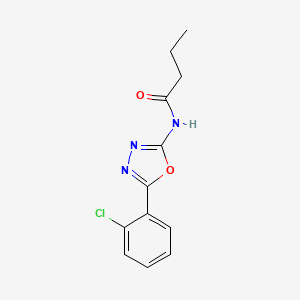![molecular formula C15H13NO2S B2792721 4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1047321-71-0](/img/structure/B2792721.png)
4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a complex organic compound. It is a derivative of thieno[2,3-b]pyrroles, which are considered to be privileged structures in medicinal chemistry and exhibit a wide range of biological activity . The most studied among them are amides of thieno[2,3-b]pyrrole-5-carboxylic acids .
Synthesis Analysis
The synthesis of thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates . Cyclocondensation with thioglycolic acid upon refluxing in a potassium carbonate–dimethylformamide system was accompanied by decarboxylation and led to the formation of thieno[2,3-b]pyrrole-4-carboxylates . Hydrolysis of the obtained carboxylates with lithium hydroxide provided thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids .Mechanism of Action
Target of Action
These include glycogen phosphorylase, histone lysine demethylase, D-amino acid oxidase, and receptors such as the histamine H4 receptor and gonadotropin-releasing hormone (GnRH) .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
Related compounds have been found to inhibit enzymes such as glycogen phosphorylase and d-amino acid oxidase, suggesting that this compound may also interfere with carbohydrate metabolism and amino acid degradation .
Result of Action
Based on the known activities of related compounds, it may inhibit key enzymes, alter cellular metabolism, and potentially exert therapeutic effects .
Advantages and Limitations for Lab Experiments
4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity, making it safe for use in animal studies. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several future directions for research on 4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in the treatment of other diseases, such as cancer and inflammatory disorders. Finally, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-tumor properties. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of derivatives with improved solubility and bioavailability, investigation of its potential use in the treatment of other diseases, and further elucidation of its mechanism of action.
Synthesis Methods
4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be synthesized using a multistep process that involves the reaction of 2-acetylthiophene with ethyl cyanoacetate, followed by a Michael addition reaction with phenethylamine. The resulting product is then subjected to a cyclization reaction to form the thienopyrrole ring. Finally, the carboxylic acid group is introduced using a carboxylation reaction. The overall yield of this synthesis method is around 30%.
Scientific Research Applications
4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective effects in vitro and in vivo, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory diseases.
properties
IUPAC Name |
4-(2-phenylethyl)thieno[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-15(18)13-10-14-12(7-9-19-14)16(13)8-6-11-4-2-1-3-5-11/h1-5,7,9-10H,6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGIWFRAURWRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C2C(=O)O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Fluoro-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2792648.png)
![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid](/img/structure/B2792649.png)
![N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792651.png)


![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2792656.png)


![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2792660.png)
